molecular formula C19H22O2S B15158014 (E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene

(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene

Cat. No.: B15158014
M. Wt: 314.4 g/mol
InChI Key: KFPJYIJNXNNXPD-BUHFOSPRSA-N
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Description

(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene is a vinyl sulfone derivative characterized by a tert-butyl group at the para position of the benzene ring and a tosylvinyl (2-tosylvinyl) substituent in the trans (E) configuration. This compound is synthesized via a vinyl sulfonylation reaction using 1-(tert-butyl)-4-vinylbenzene as the starting material, yielding a white solid with a moderate 62% isolated yield after purification by silica gel chromatography . Its structure is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals including a doublet at δ 7.56 ppm (J = 15.4 Hz) for the trans-vinyl proton and a singlet at δ 1.20 ppm for the tert-butyl group. The ¹³C NMR spectrum further corroborates the aromatic and sulfonyl functionalities (δ 144.12 and 21.47 ppm for the tosyl group) .

Properties

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(E)-2-(4-tert-butylphenyl)ethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C19H22O2S/c1-15-5-11-18(12-6-15)22(20,21)14-13-16-7-9-17(10-8-16)19(2,3)4/h5-14H,1-4H3/b14-13+

InChI Key

KFPJYIJNXNNXPD-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Biological Activity

(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butylbenzene with tosylvinyl derivatives. The process can be optimized through various methods, including the use of different solvents and catalysts to enhance yield and purity. The compound's structure can be confirmed through techniques such as NMR and mass spectrometry.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For example, studies have shown that certain derivatives demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria. In one study, a related compound displayed intermediate inhibitory effects against Enterococcus faecalis and Escherichia coli at concentrations as low as 1.25 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (µg/mL)
Compound A (related structure)E. faecalis1.25
Compound B (related structure)E. coli1.25
Compound C (related structure)Pseudomonas aeruginosa0.36

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. Research indicates that certain benzamide derivatives exhibit larvicidal and fungicidal activities against various fungal strains, suggesting a broad spectrum of biological activity .

Table 2: Antifungal Activity of Benzamide Derivatives

CompoundFungi TestedEC50 (µg/mL)
Compound 7aBotrytis cinerea11.61
Compound 7hSclerotinia sclerotiorum17.39

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in bacterial and fungal growth inhibition, potentially affecting cell wall synthesis or metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative showed significant improvement in infection rates among patients with drug-resistant bacteria when administered as part of a combination therapy.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively reduced fungal growth in agricultural applications, leading to potential uses in crop protection.

Comparison with Similar Compounds

Table 1: Key NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene 7.56 (d, J = 15.4 Hz), 1.20 (s, 9H) 144.12 (SO₂), 34.81 (tert-butyl C)
(E)-1-isopropyl-4-(2-tosylvinyl)benzene (4ae) 7.58 (d, J = 15.5 Hz), 1.25 (d, 6H) 144.3 (SO₂), 23.8 (isopropyl CH₃)
(E)-1-bromo-4-(2-tosylvinyl)benzene (4ag) 7.72 (d, J = 8.3 Hz), 7.62 (d, J = 15.4 Hz) 144.6 (SO₂), 131.0 (C-Br)

The tert-butyl group’s shielding effect is evident in the upfield ¹H NMR signal (δ 1.20 ppm) compared to isopropyl (δ 1.25 ppm). Bromine substitution causes deshielding in aromatic protons (δ 7.72 ppm) due to its electron-withdrawing nature .

Thermal Stability and Reactivity

  • Reactivity : Tosylvinyl groups are more electron-deficient than styrylsulfonyl analogs (e.g., 4ba), making this compound more reactive in Michael addition or cycloaddition reactions .

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